

Physical and chemical properties of 4-(3-Bromoanilino)-4-oxobutanoic acid

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Compound of Interest

Compound Name: 4-(3-Bromoanilino)-4-oxobutanoic acid

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An In-depth Technical Guide to 4-(3-Bromoanilino)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(3-Bromoanilino)-4-oxobutanoic acid**, also known as N-(3-bromophenyl)succinamic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and computational predictions to offer a thorough profile. This document is intended to support research and development activities by providing key data, experimental methodologies, and insights into the potential biological significance of this compound class.

Chemical Identity and Physical Properties

4-(3-Bromoanilino)-4-oxobutanoic acid belongs to the class of N-substituted succinamic acids. Its structure consists of a succinic acid backbone where one of the carboxylic acid groups is converted to an amide via reaction with 3-bromoaniline.

Table 1: Chemical Identifiers and Calculated Properties

Property	Value	Source
IUPAC Name	4-(3-bromoanilino)-4-oxobutanoic acid	-
Synonyms	N-(3-Bromophenyl)succinamic acid	-
CAS Number	Not available	-
Molecular Formula	C ₁₀ H ₁₀ BrNO ₃	-
Molecular Weight	272.10 g/mol	Calculated
Monoisotopic Mass	270.9844 Da	Calculated
XLogP3-AA	1.8	Predicted
Hydrogen Bond Donor Count	2	Predicted
Hydrogen Bond Acceptor Count	3	Predicted
Rotatable Bond Count	4	Predicted
Topological Polar Surface Area	72.7 Å ²	Predicted

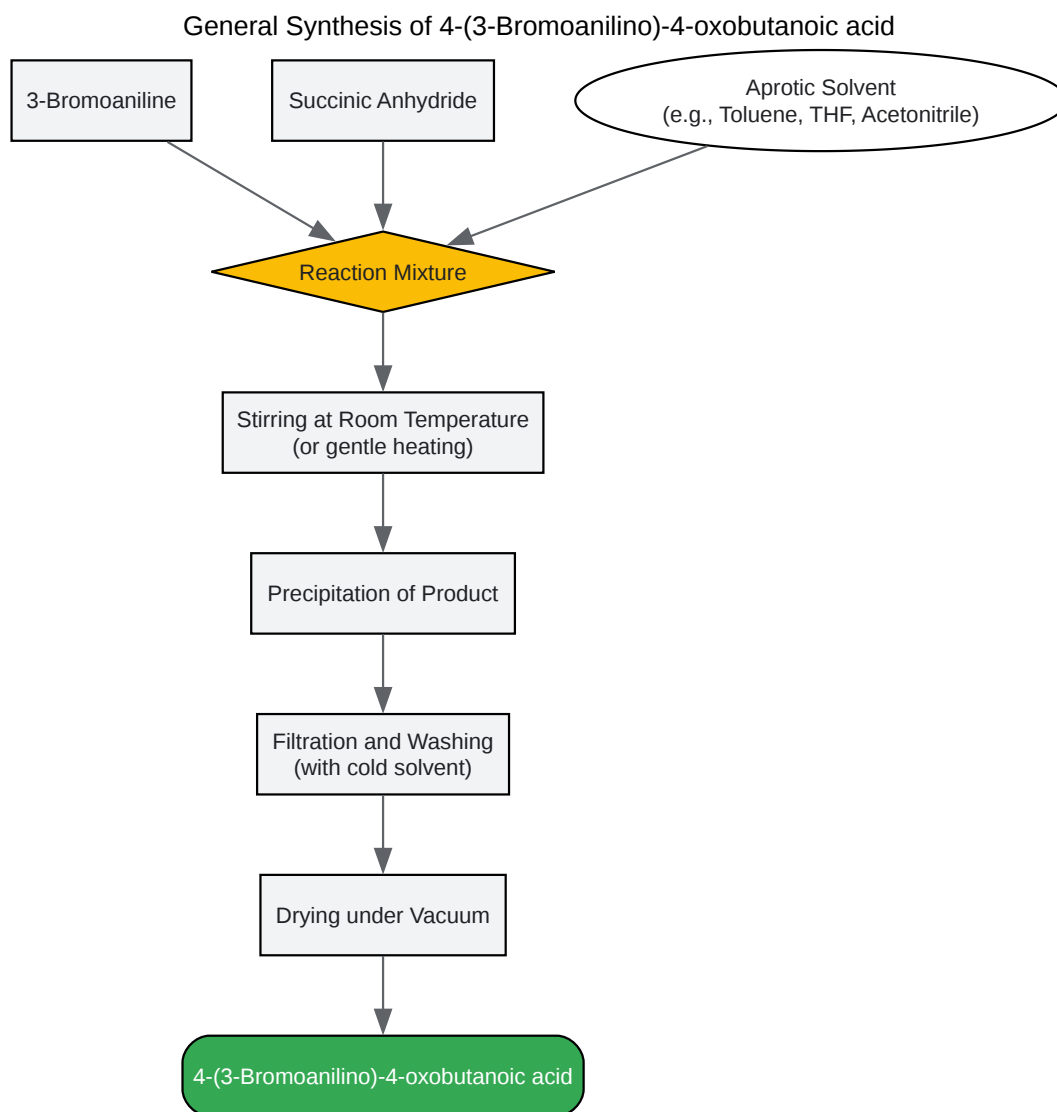
Table 2: Estimated Physical Properties

Property	Estimated Value	Notes
Melting Point	150 - 180 °C	Based on analogs such as N-(3-chlorophenyl)succinamic acid and 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid (169-171 °C)[1].
Boiling Point	> 300 °C (decomposes)	Estimated based on the high melting point and presence of thermally labile functional groups.
Solubility	Soluble in DMSO, DMF, and methanol. Sparingly soluble in water and ethanol.	Based on the properties of similar N-aryl succinamic acids.
pKa	4.0 - 5.0 (carboxylic acid)	Estimated based on the pKa of succinic acid and the electronic effects of the anilide group.

Synthesis and Experimental Protocols

The most direct and common method for the synthesis of **4-(3-Bromoanilino)-4-oxobutanoic acid** is the acylation of 3-bromoaniline with succinic anhydride. This reaction is typically carried out in an aprotic solvent.

General Synthesis Workflow



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Caption: Synthetic workflow for **4-(3-Bromoanilino)-4-oxobutanoic acid**.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of related N-aryl succinamic acids and should provide a good starting point for the synthesis of the title compound.

Materials:

- 3-Bromoaniline
- Succinic anhydride
- Anhydrous toluene (or another suitable aprotic solvent)
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

- In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous toluene to create a 0.5 M solution.
- To this stirring solution, add 3-bromoaniline (1.0 equivalent) portion-wise over 15 minutes at room temperature.
- Allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, a precipitate of the product, **4-(3-Bromoanilino)-4-oxobutanoic acid**, should form.
- Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

- Dry the product under vacuum to a constant weight.

Purification: If necessary, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetone/hexane, to achieve higher purity.

Spectral Data (Predicted and Inferred)

While experimental spectra for **4-(3-Bromoanilino)-4-oxobutanoic acid** are not readily available, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from analogous compounds.

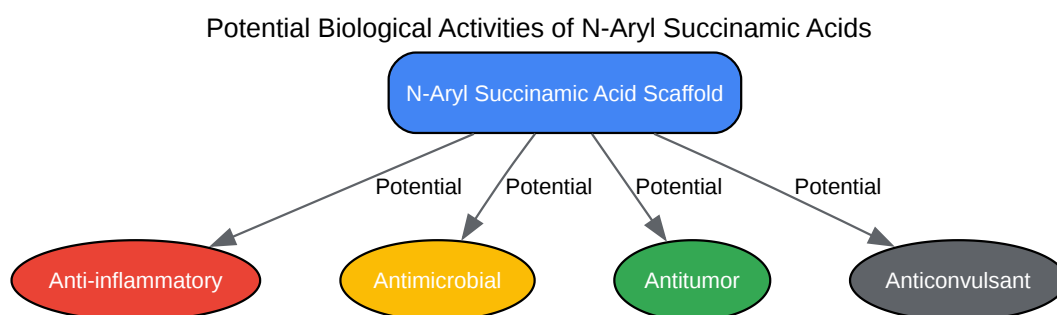
Table 3: Predicted and Inferred Spectral Data

Technique	Expected Peaks and Characteristics
^1H NMR	<ul style="list-style-type: none">- Aromatic Protons (C_6H_4): Multiple signals in the δ 7.0-8.0 ppm range. The substitution pattern of the bromoaniline ring will lead to a complex splitting pattern.- Amide Proton (NH): A broad singlet typically downfield, δ 8.0-10.0 ppm.- Methylene Protons (CH_2CH_2): Two triplets in the δ 2.5-3.0 ppm range, each integrating to 2H.- Carboxylic Acid Proton (COOH): A broad singlet, typically δ 10.0-12.0 ppm.
^{13}C NMR	<ul style="list-style-type: none">- Carbonyl Carbons ($\text{C}=\text{O}$): Two signals in the δ 170-180 ppm range (one for the amide and one for the carboxylic acid).- Aromatic Carbons (C_6H_4): Multiple signals in the δ 110-140 ppm range. The carbon attached to the bromine will be in the lower end of this range.- Methylene Carbons (CH_2CH_2): Two signals in the δ 25-35 ppm range.
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm^{-1}.- N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm^{-1}.- C-H Stretch (Aromatic and Aliphatic): Peaks around 3100-2850 cm^{-1}.- $\text{C}=\text{O}$ Stretch (Carboxylic Acid and Amide): Two strong, distinct peaks in the range of 1720-1640 cm^{-1}.- C-N Stretch and N-H Bend (Amide): Peaks in the 1550-1500 cm^{-1} region.- C-Br Stretch: A peak in the fingerprint region, typically below 700 cm^{-1}.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M^+): Expected at m/z 271 and 273 with an approximate 1:1 ratio due to the presence of the bromine isotopes (^{79}Br and ^{81}Br).- Key Fragmentation Patterns: Loss of H_2O ($\text{M}-18$), loss of COOH ($\text{M}-45$), and cleavage of the amide bond.

Biological Activity and Potential Applications

Specific biological studies on **4-(3-Bromoanilino)-4-oxobutanoic acid** have not been reported in the available literature. However, the broader class of N-substituted succinimides and succinamic acids are known to exhibit a wide range of pharmacological activities.

Logical Relationship of Potential Biological Activities



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References

- 1. prepchem.com [prepchem.com]
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